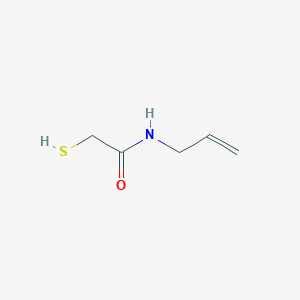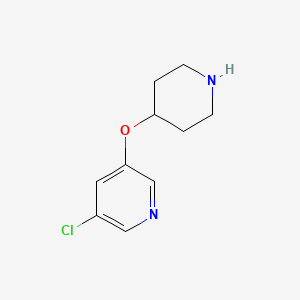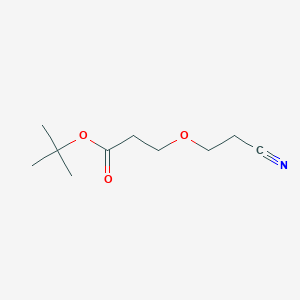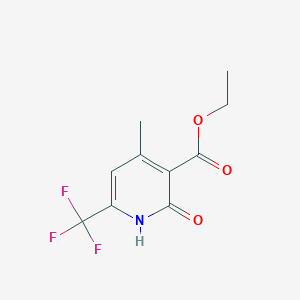
(2S)-2-methyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-methyloxan-4-ol is an organic compound with a molecular formula of C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the oxan-4-ol family, which are cyclic ethers with a hydroxyl group attached to the fourth carbon atom. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyloxan-4-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-4-oxanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-4-oxanone, while reduction can produce 2-methyloxan-4-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-methyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S)-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-methyloxan-4-ol: The enantiomer of (2S)-2-methyloxan-4-ol with a different spatial arrangement of atoms.
2-methyloxan-4-one: A related compound with a ketone group instead of a hydroxyl group.
2-methyloxan-4-amine: A derivative with an amine group replacing the hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral targets makes it valuable in various applications, particularly in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(2S)-2-methyloxan-4-ol |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 |
InChI-Schlüssel |
ZHPKAPJNEIKPGV-ZBHICJROSA-N |
Isomerische SMILES |
C[C@H]1CC(CCO1)O |
Kanonische SMILES |
CC1CC(CCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)


![3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid](/img/structure/B11721409.png)




![4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B11721433.png)




![(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine](/img/structure/B11721460.png)
